

N2-Isobutyryl-2'-O-methylguanosine suppliers and commercial availability

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Compound of Interest

Compound Name: *N2-Isobutyryl-2'-O-methylguanosine*

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N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, **N2-Isobutyryl-2'-O-methylguanosine** stands as a critical modified nucleoside with significant applications in the synthesis of oligonucleotides and the study of RNA therapeutics. This technical guide provides an in-depth overview of its commercial availability, key experimental protocols, and its role in relevant biological pathways.

Commercial Availability and Suppliers

N2-Isobutyryl-2'-O-methylguanosine (CAS No. 63264-29-9) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research needs. Below is a summary of prominent suppliers and their offerings.

Supplier	Catalog Number	Purity	Available Quantities	Additional Information
Biosynth	NI08522	High Purity	1000 mg, 2000 mg, 5000 mg	Stated to have antiviral and anticancer properties and can be used as an activator for DNA synthesis. [1]
BroadPharm	-	-	1 g, 5 g	Ships within 24 hours; Storage at -20°C. [2]
ChemScene (via Sigma-Aldrich)	-	96%	Varies	Storage at 4°C.
MedChemExpress	HY-21286	99.97% (by HPLC)	10 mM in DMSO, solid forms	Described as a purine nucleoside analog with potential antitumor activity. [3]
MOLBASE	-	96% - 98%	g to kg scales	A platform listing multiple suppliers from China. [4]
Advent Bio	13849	-	Small and bulk quantities	Offers the 5'-O-DMT protected version of the compound.

Experimental Protocols

The primary application of **N2-Isobutyryl-2'-O-methylguanosine** is as a building block in the chemical synthesis of modified RNA and DNA oligonucleotides. The isobutyryl group serves as a protecting group for the exocyclic amine of guanosine, while the 2'-O-methyl modification enhances nuclease resistance and binding affinity of the resulting oligonucleotide.

Synthesis of N2-Isobutyryl-2'-O-methylguanosine Phosphoramidite

A crucial step for incorporating this modified nucleoside into an oligonucleotide is its conversion into a phosphoramidite derivative. The following is a generalized protocol based on established methodologies for nucleoside phosphoramidite synthesis.

Materials:

- **N2-Isobutyryl-2'-O-methylguanosine**
- 4,4'-Dimethoxytrityl chloride (DMT-Cl)
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- Anhydrous Pyridine
- Anhydrous Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- Silica Gel for column chromatography

Procedure:

- **5'-O-DMT Protection:** **N2-Isobutyryl-2'-O-methylguanosine** is reacted with DMT-Cl in anhydrous pyridine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, **5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine**, is purified by silica gel chromatography.
- **Phosphitylation:** The 5'-O-DMT protected nucleoside is then dissolved in anhydrous dichloromethane. DIPEA is added, followed by the dropwise addition of 2-Cyanoethyl N,N-

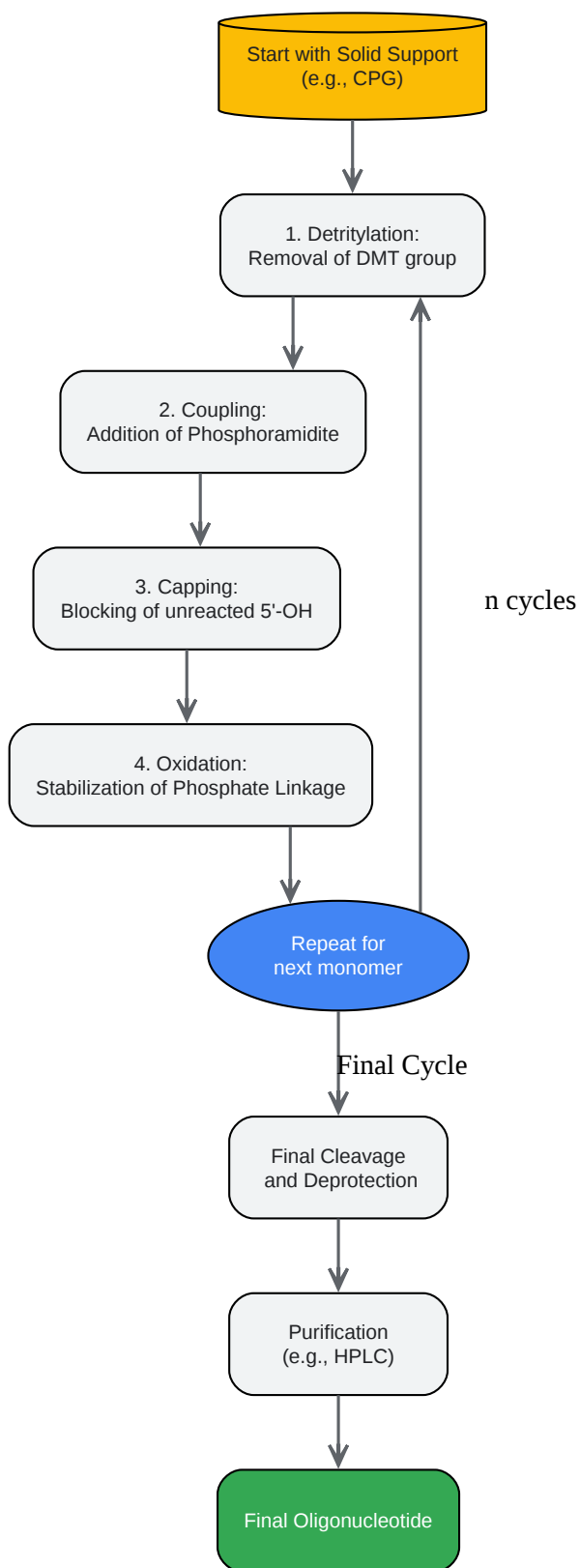
diisopropylchlorophosphoramidite. The reaction is stirred under an inert atmosphere.

- Purification: After the reaction is complete, the mixture is washed, and the organic layer is dried. The final phosphoramidite product is purified by silica gel chromatography to yield the desired building block for oligonucleotide synthesis.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The synthesized phosphoramidite is used in automated solid-phase oligonucleotide synthesizers. The general cycle for incorporating a monomer is as follows:

Workflow for Solid-Phase Oligonucleotide Synthesis:



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Caption: Automated solid-phase oligonucleotide synthesis cycle.

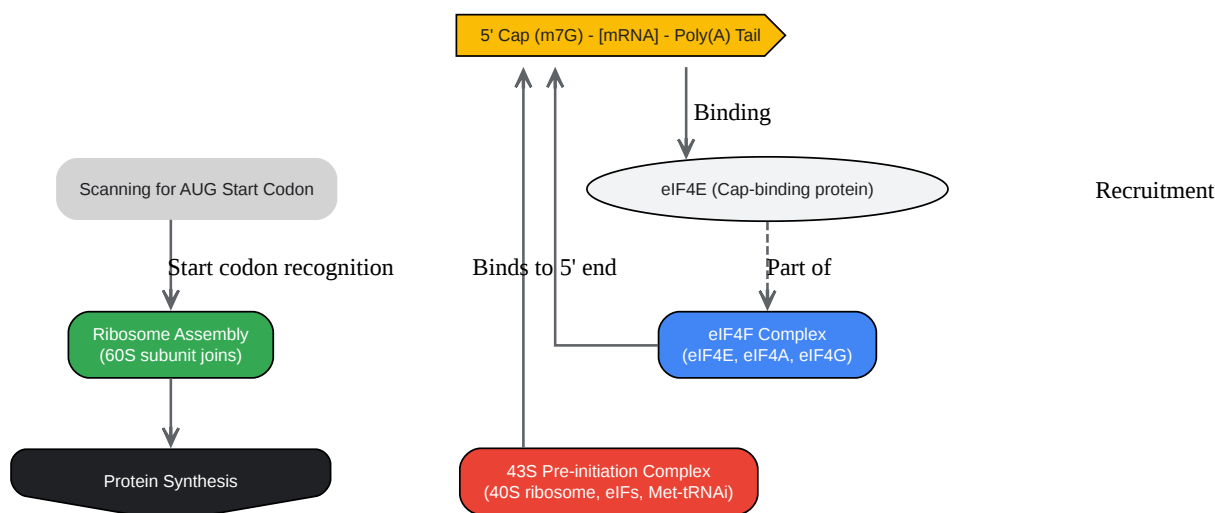
Biological Relevance and Signaling Pathways

While **N2-Isobutyryl-2'-O-methylguanosine** itself is primarily a synthetic building block, its incorporation into RNA, particularly at the 5' end as part of a cap analog, has significant biological implications. The N2 position of guanosine in the 5' cap of eukaryotic mRNA is crucial for its recognition by the translation initiation factor eIF4E.

Modifications at this position can influence the binding affinity of the cap to eIF4E, thereby modulating the rate of translation initiation. This is a key area of research for the development of mRNA-based therapeutics with enhanced protein expression.

Canonical Translation Initiation Pathway

The following diagram illustrates the canonical cap-dependent translation initiation pathway in eukaryotes and highlights the role of the 5' cap.



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Caption: Cap-dependent eukaryotic translation initiation.

The N2-isobutyryl group in a synthetic context is a protecting group. However, in the broader context of N2-modified guanosines in cap analogs, such modifications can enhance the interaction with eIF4E, leading to more efficient translation.[5][6] This is a critical consideration in the design of mRNA vaccines and therapeutics. The 2'-O-methylation, on the other hand, provides nuclease resistance and can also influence interactions within the ribosome, potentially repressing translation initiation at non-canonical start codons.[7][8]

In conclusion, **N2-Isobutyryl-2'-O-methylguanosine** is a commercially accessible and vital tool for researchers in the field of nucleic acid chemistry and drug development. Its application in the synthesis of modified oligonucleotides allows for the fine-tuning of their properties for various therapeutic and research purposes. Understanding its synthesis, incorporation, and the biological implications of the modifications it carries is paramount for leveraging its full potential.

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